4-(2,5-Dimethylphenoxy)aniline 4-(2,5-Dimethylphenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 383126-82-7
VCID: VC8110594
InChI: InChI=1S/C14H15NO/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13/h3-9H,15H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

4-(2,5-Dimethylphenoxy)aniline

CAS No.: 383126-82-7

Cat. No.: VC8110594

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Dimethylphenoxy)aniline - 383126-82-7

Specification

CAS No. 383126-82-7
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name 4-(2,5-dimethylphenoxy)aniline
Standard InChI InChI=1S/C14H15NO/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13/h3-9H,15H2,1-2H3
Standard InChI Key BAZJFRJWZAPKGB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N
Canonical SMILES CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N

Introduction

Chemical Identity and Basic Properties

4-(2,5-Dimethylphenoxy)aniline is characterized by the following attributes:

PropertyValueSource
CAS Number383126-82-7
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.27 g/mol
Boiling Point (Predicted)339.5 ± 30.0°C
Density (Predicted)1.094 ± 0.06 g/cm³
pKa (Predicted)4.79 ± 0.10
SMILESCC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N

The compound is also known as 4-(2,5-dimethylphenoxy)aniline and Benzenamine, 4-(2,5-dimethylphenoxy)-.

Physical and Chemical Characteristics

4-(2,5-Dimethylphenoxy)aniline exhibits properties typical of aromatic amines with electron-donating substituents. Key attributes include:

  • Solubility: Limited data available, but aromatic amines generally exhibit moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO).

  • Stability: Stable under ambient conditions but may degrade in the presence of strong oxidizing agents or prolonged exposure to light.

  • Reactivity: The amine group participates in nucleophilic substitution and condensation reactions, while the phenoxy group allows for further functionalization .

Applications in Research and Industry

4-(2,5-Dimethylphenoxy)aniline is a versatile intermediate in organic chemistry:

Pharmaceutical Intermediates

Derivatives of this compound are explored in medicinal chemistry. For instance, gemfibrozil analogs with 2,5-dimethyl substitution on the aryl ring exhibit enhanced activation of soluble guanylyl cyclase (sGC), a key enzyme in nitric oxide signaling . This highlights potential applications in cardiovascular therapeutics.

Dyes and Pigments

The electron-rich aromatic system enables the formation of azo dyes or Schiff bases, which are used in textiles and coatings. The dimethyl groups enhance solubility and stability in such applications.

Materials Science

The compound’s planar structure and electron-donating groups make it suitable for polymer synthesis or as a building block in liquid crystals.

HazardPrecaution
Skin IrritationWear protective gloves; wash thoroughly after contact .
Eye IrritationUse safety goggles; rinse eyes with water if exposed .
Respiratory RiskWork in well-ventilated areas; avoid inhalation .
StorageKeep in a cool, dry place away from ignition sources .
SupplierProduct CodeQuantityPriceSource
Matrix Scientific022443500 mg$205
VulcanchemVC8110594N/AResearch use
Santa Cruz BiotechnologyN/AN/AN/A
Tetrahedron SciencesTS107051N/AN/A

Related Compounds and Derivatives

Structural analogs include:

CompoundCAS NumberKey SubstituentsApplications
4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline946784-57-2Trifluoromethyl at position 2Medicinal chemistry
4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline946697-58-1Trifluoromethyl at position 3Research reagents
4-((2,5-Dimethylphenyl)thio)aniline560998-07-4Thioether linkagePotential pharmaceuticals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator